Ethyl 2-(4-amino-3-bromophenyl)acetate
Overview
Description
Ethyl 2-(4-amino-3-bromophenyl)acetate: is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 4-position and a bromine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-amino-3-bromophenyl)acetate typically involves the following steps:
Bromination: The starting material, 4-aminoacetophenone, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Esterification: The brominated intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride to form the desired ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-amino-3-bromophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenylacetic acid derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 2-(4-amino-3-bromophenyl)acetate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of phenylacetic acid derivatives and their biological effects.
Mechanism of Action
The mechanism of action of ethyl 2-(4-amino-3-bromophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and bromine substituents can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-(4-amino-3-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(4-amino-3-fluorophenyl)acetate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 2-(4-amino-3-iodophenyl)acetate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: Ethyl 2-(4-amino-3-bromophenyl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-(4-amino-3-bromophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGLRUUIPVNGRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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